1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530055
InChI: InChI=1S/C12H23N3O/c1-10(16)14-7-2-3-12(9-14)15(8-6-13)11-4-5-11/h11-12H,2-9,13H2,1H3/t12-/m1/s1
SMILES: CC(=O)N1CCCC(C1)N(CCN)C2CC2
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13530055

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name 1-[(3R)-3-[2-aminoethyl(cyclopropyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H23N3O/c1-10(16)14-7-2-3-12(9-14)15(8-6-13)11-4-5-11/h11-12H,2-9,13H2,1H3/t12-/m1/s1
Standard InChI Key JDFIVDFDWGCQPW-GFCCVEGCSA-N
Isomeric SMILES CC(=O)N1CCC[C@H](C1)N(CCN)C2CC2
SMILES CC(=O)N1CCCC(C1)N(CCN)C2CC2
Canonical SMILES CC(=O)N1CCCC(C1)N(CCN)C2CC2

Introduction

Structural Characteristics

Molecular Architecture

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone (IUPAC name: 1-[(3R)-3-[2-aminoethyl(cyclopropyl)amino]piperidin-1-yl]ethanone) features a piperidine ring substituted at the 3-position with a cyclopropylaminoethyl group and at the 1-position with an ethanone moiety. The stereochemistry at the 3-position is specified as R-configuration, which influences its three-dimensional conformation and interaction with chiral environments.

PropertyValue
Molecular FormulaC₁₂H₂₃N₃O
Molecular Weight225.33 g/mol
SMILESCC(=O)N1CCCC(C1)N(CCN)C2CC2
InChI KeyJDFIVDFDWGCQPW-GFCCVEGCSA-N

The piperidine ring adopts a chair conformation, while the cyclopropyl group introduces steric constraints that affect rotational freedom. The ethanone group at position 1 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural elucidation. ¹H NMR peaks at δ 1.2–1.4 ppm correspond to cyclopropyl protons, while signals near δ 2.3–2.6 ppm arise from the piperidine and aminoethyl groups. The carbonyl carbon of the ethanone moiety appears at ~207 ppm in ¹³C NMR. High-resolution MS typically shows a molecular ion peak at m/z 225.33, consistent with the molecular formula.

Synthesis and Analytical Techniques

Synthetic Pathways

Synthesis involves a multi-step sequence:

  • Piperidine Core Formation: Cyclization of 5-aminopentanal derivatives under acidic conditions yields the piperidine backbone.

  • Cyclopropylaminoethyl Introduction: Reaction of the piperidine intermediate with cyclopropylamine and 2-bromoethylamine introduces the substituent at position 3.

  • Ethanone Attachment: Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride completes the structure.

Key challenges include controlling stereochemistry at the 3-position and minimizing side reactions during cyclopropane ring formation. Catalytic asymmetric synthesis methods are under investigation to improve enantiomeric excess.

Purification and Analysis

Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients is employed for purification. Purity ≥95% is typically confirmed via HPLC with UV detection at 254 nm. X-ray crystallography remains the gold standard for absolute configuration determination, though single crystals are challenging to obtain due to the compound's conformational flexibility.

Chemical Reactivity

Electrophilic and Nucleophilic Sites

The ethanone group acts as an electrophile, undergoing:

  • Nucleophilic Additions: Grignard reagents or hydride donors (e.g., NaBH₄) convert the ketone to secondary alcohols.

  • Condensations: Reaction with hydroxylamine forms oxime derivatives, useful in further functionalization.

The secondary amine in the cyclopropylaminoethyl group participates in:

  • Alkylation/Acylation: Formation of quaternary ammonium salts or amides.

  • Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the lone electron pair on nitrogen.

Stability Considerations

The compound is stable under inert atmospheres but susceptible to oxidation at the amine sites. Storage at –20°C in amber vials under argon is recommended for long-term preservation.

Biological Activity and Applications

Industrial Applications

  • Organic Synthesis: Serves as a chiral building block for pharmaceuticals, including σ₁ receptor antagonists .

  • Catalysis: The tertiary amine structure shows promise as a ligand in asymmetric hydrogenation reactions.

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